molecular formula C8H6N4O B1267124 Phenyl(2h-tetrazol-5-yl)methanone CAS No. 14506-41-3

Phenyl(2h-tetrazol-5-yl)methanone

Cat. No. B1267124
CAS RN: 14506-41-3
M. Wt: 174.16 g/mol
InChI Key: IYLAFLZKTGDJQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Phenyl(2H-tetrazol-5-yl)methanone often involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, a related compound was synthesized and characterized by techniques such as NMR, MS, and IR spectra, with its crystal structure determined by X-ray diffraction (Cao et al., 2010). Another study described the synthesis and spectral characterization of thiazole and thiophene derivatives, providing insights into the structural optimization and theoretical vibrational spectra using DFT calculations (Shahana & Yardily, 2020).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is crucial for understanding their chemical reactivity and properties. The crystal structure, bond lengths, angles, and dihedral angles can be obtained from X-ray diffraction studies and optimized using computational methods like DFT. Such analysis was conducted for a compound synthesized using polyethylene glycol-400 and acetic acid, revealing a non-planar structure with C1 point group symmetry (Dhonnar et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving Phenyl(2H-tetrazol-5-yl)methanone derivatives include various organic transformations such as cyclization, substitution, and conjugation reactions. For example, the Mizoroki–Heck reaction was employed as a model for evaluating the performance of palladium catalysts in aqueous media, producing conjugated cyclic compounds (Signori et al., 2015).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, are essential for the practical application of Phenyl(2H-tetrazol-5-yl)methanone derivatives. These properties can be determined experimentally and are crucial for the formulation and design of materials and drugs.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and electronic structure can be analyzed using spectroscopic methods and computational chemistry. Studies on related compounds have shown the importance of HOMO-LUMO gap analysis, molecular electrostatic potential, and NBO analysis for understanding the reactivity and stability of these molecules (Rajaraman et al., 2015).

Scientific Research Applications

1. Fluorescent Monoazo Disperse Dyes

Phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes show induced fluorescence properties and enhanced photostability. These dyes exhibit red-shifted absorption maxima, high molar extinction coefficients, and emit in the far-red region. Their photostability and sublimation fastness on dyed polyester and nylon are superior compared to reported analogues. DFT calculations support their stability and properties (Jadhav, Shinde, & Sekar, 2018).

2. Crystal Structure Analysis

The compound (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, characterized by X-ray diffraction, contributes to understanding the structural aspects of similar compounds (Cao, Dong, Shen, & Dong, 2010).

3. Antimicrobial and Antioxidant Properties

(3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives exhibit notable antimicrobial and antioxidant activities, with some compounds showing significant free radical scavenging activity. Docking studies further support their biological properties (Rashmi et al., 2014).

4. Role in Crystal Packing of Oxadiazole Derivatives

In the crystal packing of (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone derivatives, lone pair-π interactions and halogen bonds play a crucial role. This insight aids in understanding the supramolecular architectures of these compounds (Sharma et al., 2019).

5. Electrochemical and Electrochromic Properties

Carbazole and phenyl-methanone units, such as in compounds like 4-(9H-carbazol-9-yl)-phenyl-methanone, demonstrate significant electrochromic properties with fast switching times and reasonable optical contrast. These findings are pivotal for the development of electrochromic materials (Hu et al., 2013).

6. In Vitro Protein Tyrosine Kinase Inhibitory Activity

Furan-2-yl(phenyl)methanone derivatives have shown promising in vitro protein tyrosine kinase inhibitory activity, which is key for potential therapeutic applications (Zheng et al., 2011).

7. Mechanoluminescence and Thermally Activated Delayed Fluorescence

Compounds derived from (9H-carbazol-9-yl)(phenyl)methanone exhibiting AIE, TADF, and ML simultaneously are crucial for understanding unique ML processes and provide a strategy for designing new materials with these combined properties (Liu et al., 2020).

8. Corrosion Inhibition of Mild Steel

2(-4(chloro phenyl-1Hbenzo[d]imidazol)-1-yl)phenyl)methanone serves as a corrosion inhibitor for mild steel, demonstrating excellent inhibition properties in acidic mediums, which is beneficial for industrial applications (Fergachi et al., 2018).

9. Antimicrobial and Antiviral Evaluation

Substituted imidazole derivatives, including phenyl-methanone analogues, have shown notable antimicrobial activity against a range of bacterial and fungal species, indicating their potential in pharmaceutical research (Sharma et al., 2009).

10. Liquid Crystal Properties

Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives display liquid crystal behaviors, providing insights into the development of novel liquid crystal materials (Zhao et al., 2013).

properties

IUPAC Name

phenyl(2H-tetrazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-7(8-9-11-12-10-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLAFLZKTGDJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932483
Record name Phenyl(2H-tetrazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(2h-tetrazol-5-yl)methanone

CAS RN

14506-41-3
Record name NSC139199
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139199
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Record name Phenyl(2H-tetrazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzoyl-2H-1,2,3,4-tetrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MY Xiao, Z Chen, FG Zhang, JA Ma - Tetrahedron, 2020 - Elsevier
Here we present a dipolar [3 + 2] cycloaddition transformation of diazoacetates with arenediazonium salts under silver catalysis, thus offering a straightforward approach for the …
Number of citations: 22 www.sciencedirect.com
S Candidato - core.ac.uk
Nowadays, the challenge in synthesis is how a molecule can be made in a practical fashion as close as possible to an “ideal” one. In this sense, Multi-Component Reactions (MCRs) …
Number of citations: 3 core.ac.uk
S Chuprun, D Dar'in, G Kantin - 2019 - academia.edu
[3+ 2]-Cycloaddition of arenediazonium salts with diazo compounds (earlier exemplified only for trimethylsilyldiazomethane and 2, 2, 2-trifluorodiazoethane) has been developed to …
Number of citations: 0 www.academia.edu

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